sodium;5-tert-butylcyclopenta-1,3-diene
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Overview
Description
Sodium;5-tert-butylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with a tert-butyl group at the 5-position and coordinated with a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-tert-butylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene with tert-butyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under phase-transfer conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:
- Cyclopentadiene is reacted with tert-butyl bromide in the presence of sodium hydride.
- The intermediate product, di-tert-butylcyclopentadiene, is formed.
- The intermediate is further treated with sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclopentadienyl complexes, while substitution reactions can introduce new functional groups onto the cyclopentadiene ring .
Scientific Research Applications
Sodium;5-tert-butylcyclopenta-1,3-diene has several scientific research applications, including:
Mechanism of Action
The mechanism by which sodium;5-tert-butylcyclopenta-1,3-diene exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles and chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparison with Similar Compounds
Sodium;5-tert-butylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Di-tert-butylcyclopentadiene: Similar structure but lacks the sodium ion coordination.
Tri-tert-butylcyclopentadiene: Contains an additional tert-butyl group, leading to different reactivity and applications.
Pentamethylcyclopentadiene: Features methyl groups instead of tert-butyl groups, resulting in distinct chemical properties and uses.
Properties
CAS No. |
55562-84-0 |
---|---|
Molecular Formula |
C9H13Na |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
sodium;5-tert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
PTXBSBZLIGYRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[C-]1C=CC=C1.[Na+] |
Origin of Product |
United States |
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